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Compound of Interest

Compound Name: 6,6-Diphenylhex-5-enal

Cat. No.: B15416152

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the unsaturated aldehyde 6,6-
Diphenylhex-5-enal with its common precursors, benzophenone and 4-phenylbutanal. The
synthesis of 6,6-Diphenylhex-5-enal can be achieved through a Wittig reaction, a common
and versatile method for alkene synthesis. This document presents a summary of the key
spectroscopic data for each compound to aid in their identification and characterization.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 6,6-Diphenylhex-5-enal and its
precursors. Please note that the data for 6,6-Diphenylhex-5-enal is predicted based on
established spectroscopic principles, as experimental data is not readily available in the
literature.
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Compound

Spectroscopic Technique

Key Data Points

Benzophenone

1H NMR (CDCls)

5 7.81 (d, 4H), 7.61 (t, 2H),
7.49 (t, 4H)

13C NMR (CDCls)

0 196.7 (C=0), 137.6, 132.4,
130.0, 128.3

IR (cm™1)

1662 (C=0 stretch)

Mass Spec (m/z)

182 (M+), 105, 77

4-Phenylbutanal

1H NMR (CDCls)

6 9.78 (t, 1H), 7.30-7.17 (m,
5H), 2.72 (t, 2H), 2.51 (dt, 2H),
2.00 (quint, 2H)

13C NMR (CDCls)

5 202.3 (CHO), 141.2, 128.5,
128.4, 126.1, 43.6, 35.1, 25.4

IR (cm™1)

2720 (aldehyde C-H), 1725
(C=0 stretch)

Mass Spec (m/z)

148 (M+), 104, 91

6,6-Diphenylhex-5-enal

1H NMR (CDCIs) (Predicted)

5 9.75 (t, 1H), 7.40-7.20 (m,
10H), 6.15 (t, 1H), 2.45 (dt,
2H), 2.20 (g, 2H)

13C NMR (CDCIs) (Predicted)

0 202.0 (CHO), 142.5, 140.0,
138.0, 129.5, 128.8, 128.2,
127.5,127.0, 43.8, 32.0, 24.5

IR (cm™1) (Predicted)

2725 (aldehyde C-H), 1728
(C=0 stretch), 1600 (C=C
stretch)

Mass Spec (m/z) (Predicted)

250 (M+), 173, 91

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples
are dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCIs), containing
0.03% v/v tetramethylsilane (TMS) as an internal standard. Chemical shifts (d) are reported in
parts per million (ppm) relative to TMS. Data is processed using standard NMR software.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid
samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)
accessory. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Spectra
are typically recorded over the range of 4000-400 cm~1, with characteristic absorption bands
reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)
source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS)
for separation and purification. The molecule is ionized by a high-energy electron beam,
causing fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and the major
fragment ions are reported.

Synthetic Pathway and Experimental Workflow

The synthesis of 6,6-Diphenylhex-5-enal from benzophenone and a phosphonium ylide
derived from a 4-halobutanal derivative is a viable route. A common method to generate the
necessary ylide is through the reaction of triphenylphosphine with a suitable alkyl halide,
followed by deprotonation with a strong base like n-butyllithium. The resulting Wittig reagent
then reacts with benzophenone to form the desired alkene.
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Caption: Proposed synthesis of 6,6-Diphenylhex-5-enal via a Wittig reaction.

The general workflow for the synthesis and characterization of 6,6-Diphenylhex-5-enal is

outlined below.
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Caption: General experimental workflow for synthesis and characterization.

 To cite this document: BenchChem. [A Spectroscopic Comparison of 6,6-Diphenylhex-5-enal
and its Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15416152#spectroscopic-comparison-of-6-6-
diphenylhex-5-enal-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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